1-benzyl-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one
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Overview
Description
1-benzyl-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-benzyl-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Spiro compound formation: The indole derivative is then reacted with a suitable pyrazole derivative under specific conditions to form the spiro compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-benzyl-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Scientific Research Applications
1-benzyl-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other spiro derivatives and pyrazole-containing molecules. Compared to these, 1-benzyl-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one is unique due to its specific structural features and the presence of both indole and pyrazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H22ClN3O2 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
1'-benzyl-2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-indole]-2'-one |
InChI |
InChI=1S/C30H22ClN3O2/c31-22-16-14-21(15-17-22)25-18-27-23-10-4-7-13-28(23)36-30(34(27)32-25)24-11-5-6-12-26(24)33(29(30)35)19-20-8-2-1-3-9-20/h1-17,27H,18-19H2 |
InChI Key |
PWXQWXHMGJROQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=C(C=C5)Cl)C6=CC=CC=C6N(C4=O)CC7=CC=CC=C7 |
Origin of Product |
United States |
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